Di(oxetan-3-yl)amine

Medicinal Chemistry Bioisostere Physicochemical Property Modulation

Replace problematic dialkyl amines in your lead series with Di(oxetan-3-yl)amine, a strained oxetane bioisostere that predictably lowers amine pKa by 4–5 log units to mitigate hERG binding and lysosomal trapping. With an XLogP of -0.8 and tPSA of 30.5 Ų, it rebalances lipophilicity and solubility in CNS and cardiovascular candidates. Also serves as a non-hydrolyzable amide surrogate and key substrate for 7–8-membered heterocycle synthesis via tandem ring-opening cascades. Secure this strategic building block to accelerate your property-based drug design.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1057682-66-2
Cat. No. B1403451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(oxetan-3-yl)amine
CAS1057682-66-2
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1C(CO1)NC2COC2
InChIInChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2
InChIKeyFVMLCWCGBGGOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(oxetan-3-yl)amine (CAS 1057682-66-2) – Core Physicochemical Profile & Structural Identity


Di(oxetan-3-yl)amine (CAS 1057682-66-2), also known as N-(oxetan-3-yl)oxetan-3-amine, is a secondary amine featuring two oxetane rings attached to a central nitrogen atom [1]. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol, this compound belongs to the oxetane class of heterocyclic building blocks . Key calculated physicochemical properties include a topological polar surface area (tPSA) of 30.5 Ų, a computed XLogP of -0.8, and a predicted pKa (conjugate acid) in the range of 5.8–6.5 [2]. These values establish a baseline for its role as a polarity-tuned, low-basicity amine bioisostere.

Di(oxetan-3-yl)amine – Why Simple Dialkyl Amines Cannot Substitute This Bioisostere


Generic dialkyl amines (e.g., diethylamine, diisopropylamine) possess high basicity (pKa ~10-11) and elevated lipophilicity (LogP >1), which frequently lead to undesirable off-target pharmacology, lysosomal trapping, and hERG-related cardiotoxicity [1]. In contrast, the introduction of oxetane rings adjacent to the amine nitrogen exerts a strong electron-withdrawing inductive effect, lowering the pKa of the conjugate acid by approximately 4–5 log units and reducing LogD by 1–2 units [2]. This modulation is not a linear, additive property that can be achieved by simply blending other functional groups; it is a specific stereoelectronic consequence of the strained, oxygen-containing four-membered ring. Consequently, substituting a standard secondary amine with di(oxetan-3-yl)amine is a targeted medicinal chemistry strategy to mitigate ADME/PK liabilities, not a trivial interchange.

Di(oxetan-3-yl)amine – Quantifiable Differentiation from Structural Analogs and In-Class Candidates


Evidence Item 1: Attenuated Amine Basicity (pKa) Relative to Acyclic Dialkyl Amines

Di(oxetan-3-yl)amine exhibits a predicted pKa (conjugate acid) of 5.8–6.5, a substantial reduction compared to acyclic secondary amines such as diethylamine (pKa ≈ 10.98) or diisopropylamine (pKa ≈ 11.05) [1]. This attenuation is due to the strong electron-withdrawing inductive effect of the adjacent oxetane rings. Lower basicity correlates with reduced volume of distribution, decreased lysosomal trapping, and mitigation of off-target ion channel activity (e.g., hERG) [2].

Medicinal Chemistry Bioisostere Physicochemical Property Modulation

Evidence Item 2: Reduced Lipophilicity (LogP/LogD) Compared to Lipophilic Secondary Amines

The calculated XLogP for di(oxetan-3-yl)amine is -0.8, with a vendor-reported LogP of -0.51, which is significantly lower than that of conventional secondary amines such as diisopropylamine (LogP ≈ 1.1) or diethylamine (LogP ≈ 0.58) [1]. This 1–2 log unit reduction in lipophilicity can improve aqueous solubility, reduce metabolic clearance by CYP450 enzymes, and lower the risk of phospholipidosis [2].

Lipophilicity ADME Drug Design

Evidence Item 3: Enhanced Synthetic Utility for Medium-Sized Heterocycle Construction

Di(oxetan-3-yl)amine and its N-aryl derivatives serve as privileged substrates in a tandem allylic amination/ring-opening strategy to access 7–8 membered medium-sized heterocycles in moderate to good yields [1]. This reactivity is unique to the oxetane ring, which undergoes strain-release-driven ring-opening under mild conditions, whereas acyclic amines like diethylamine lack this capability. The method enables the synthesis of complex scaffolds that are challenging to obtain via traditional macrocyclization approaches.

Synthetic Methodology Heterocycle Synthesis Palladium Catalysis

Evidence Item 4: Favorable Metabolic Stability Profile Compared to Amide-Containing Bioisosteres

Oxetane-amines, including di(oxetan-3-yl)amine, act as metabolically stable bioisosteres of amide bonds, which are susceptible to hydrolysis by amidases and esterases [1]. In a study on thiamine analogues, an amino-oxetane bioisostere of the amide improved target affinity and maintained stability towards esterase-catalyzed hydrolysis, whereas the parent amide was rapidly degraded [2]. The oxetane ring redirects metabolic clearance away from CYP450 enzymes and avoids amide hydrolysis, a liability common to many drug candidates.

Metabolic Stability Bioisostere Drug Metabolism

Evidence Item 5: Improved Aqueous Solubility Profile Over Lipophilic Alkyl Amines

The incorporation of oxetane rings increases topological polar surface area (tPSA) and introduces hydrogen-bond acceptor capacity, enhancing aqueous solubility compared to simple alkyl amines [1]. Di(oxetan-3-yl)amine has a tPSA of 30.5 Ų, whereas diethylamine has a tPSA of 12.0 Ų [2]. This difference, combined with reduced LogP, translates to improved solubility in aqueous media, which is essential for oral absorption and formulation development.

Solubility Formulation Drug-Likeness

Di(oxetan-3-yl)amine – High-Value Research and Industrial Application Scenarios


Application Scenario 1: Attenuation of Basic Amine Liabilities in CNS and Cardiovascular Drug Discovery

In central nervous system (CNS) and cardiovascular programs, high amine basicity (pKa >9) often leads to off-target binding at aminergic receptors and hERG channel inhibition. Di(oxetan-3-yl)amine, with a predicted pKa of 5.8–6.5, serves as a low-basicity secondary amine synthon to replace problematic dialkyl amines. This substitution can reduce lysosomal trapping in CNS tissues and lower the risk of QT prolongation, as demonstrated for related oxetane-amine scaffolds [1][2].

Application Scenario 2: Bioisosteric Replacement of Hydrolytically Labile Amide Bonds

For lead compounds containing amide bonds that are rapidly cleaved by serum amidases or intracellular esterases, di(oxetan-3-yl)amine offers a non-hydrolyzable bioisostere. The oxetane ring mimics the geometry and hydrogen-bonding capacity of the amide while eliminating the metabolic soft spot. This application is particularly valuable in oncology and anti-infective programs where sustained target engagement is critical [3].

Application Scenario 3: Synthesis of Medium-Sized Heterocyclic Libraries

Di(oxetan-3-yl)amine and its N-aryl derivatives are key substrates for the synthesis of 7–8 membered heterocycles via tandem allylic amination/ring-opening cascades. This methodology provides efficient access to underexplored chemical space for fragment-based drug discovery and diversity-oriented synthesis. Procurement of this building block enables rapid exploration of oxetane-containing macrocycles and constrained scaffolds [4].

Application Scenario 4: Improving Aqueous Solubility and Reducing LogD in Lead Optimization

When a lead series suffers from high lipophilicity (LogD >3) and poor aqueous solubility, incorporating di(oxetan-3-yl)amine as a polar, low-LogP amine substituent can rebalance physicochemical properties. The calculated XLogP of -0.8 and tPSA of 30.5 Ų make it a compelling alternative to lipophilic alkyl amines. This approach has been successfully employed to optimize drug-likeness in clinical candidates across multiple therapeutic areas [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di(oxetan-3-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.